Pyrrolidine, 1-(N-phenylalanyl)- Pyrrolidine, 1-(N-phenylalanyl)- Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.
Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I.
Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion.
Brand Name: Vulcanchem
CAS No.: 56414-89-2
VCID: VC21538459
InChI: InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1
SMILES: C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
Molecular Formula: C2H5NO2
Molecular Weight: 75.07 g/mol

Pyrrolidine, 1-(N-phenylalanyl)-

CAS No.: 56414-89-2

Cat. No.: VC21538459

Molecular Formula: C2H5NO2

Molecular Weight: 75.07 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine, 1-(N-phenylalanyl)- - 56414-89-2

CAS No. 56414-89-2
Molecular Formula C2H5NO2
Molecular Weight 75.07 g/mol
IUPAC Name (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Standard InChI InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1
Standard InChI Key DHMQDGOQFOQNFH-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
Canonical SMILES C(C(=O)[O-])[NH3+]
Colorform White crystals
MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL
Monoclinic prisms from alc
Melting Point 451 °F (NTP, 1992)
262 dec °C
Mp 292 (262 °) ° dec.
290 °C decomposes
262.2°C

Chemical Structure and Properties

Pyrrolidine, 1-(N-phenylalanyl)- consists of a five-membered pyrrolidine ring with a phenylalanyl group attached to the nitrogen atom. The pyrrolidine ring serves as a crucial pharmacophore in many bioactive compounds, while the phenylalanyl group introduces both stereochemistry and additional binding capabilities through its aromatic side chain.

The basic structure can be represented as a pyrrolidine ring (C₄H₉N) connected to a phenylalanyl group (C₉H₁₁NO) through an amide bond. This creates a molecule that combines the conformational properties of the saturated pyrrolidine heterocycle with the stereogenic features of the phenylalanine residue.

Physical and Chemical Properties

The physical and chemical properties of pyrrolidine-based compounds are significantly influenced by the saturated nature of the five-membered ring, which contributes to their three-dimensional structure. Unlike their aromatic counterparts, saturated pyrrolidines offer enhanced spatial exploration of the pharmacophore space due to sp³-hybridization and the phenomenon known as "pseudorotation" .

Table 1: Estimated Physical Properties of Pyrrolidine, 1-(N-phenylalanyl)-

PropertyValueNote
Molecular FormulaC₁₃H₁₆N₂OApproximate based on structure
Molecular Weight~216 g/molCalculated from molecular formula
Physical StateSolidAt room temperature
SolubilityLikely soluble in organic solventsBased on similar compounds
LogP~1.7-2.2Estimated based on related structures

The non-planar nature of the pyrrolidine ring allows for increased three-dimensional coverage compared to planar aromatic rings, which is advantageous in drug design as it allows more effective exploration of binding pockets in biological targets .

Structural Features and Conformational Analysis

A key feature of the pyrrolidine, 1-(N-phenylalanyl)- molecule is the stereochemistry at the alpha carbon of the phenylalanyl group, which can significantly influence the biological activity and binding properties of the compound. The pyrrolidine ring itself can adopt different conformations through pseudorotation, a phenomenon that allows the five-membered ring to interconvert between various non-planar conformations .

Synthesis Methods

Several synthetic approaches can be employed for the preparation of pyrrolidine, 1-(N-phenylalanyl)- and related derivatives. These methods typically involve either the functionalization of preformed pyrrolidine rings or the construction of the pyrrolidine scaffold from suitable precursors.

Functionalization of Preformed Pyrrolidine Rings

One common approach involves the coupling of pyrrolidine with activated phenylalanine derivatives. This strategy leverages standard peptide coupling conditions to form the amide bond between the pyrrolidine nitrogen and the carboxylic acid function of phenylalanine.

Biological Activity and Applications

Pyrrolidine derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. While specific data on pyrrolidine, 1-(N-phenylalanyl)- is limited, the biological profile of related pyrrolidine compounds can provide insights into potential applications.

Central Nervous System Disorders

Pyrrolidine derivatives have shown activity as glycine transporter-1 (GlyT1) inhibitors, which are relevant for the treatment of schizophrenia and other disorders associated with NMDA receptor hypofunction . The incorporation of a phenylalanyl group into the pyrrolidine scaffold could potentially influence the interaction with GlyT1 or related targets.

Metabolic Disorders

Some pyrrolidine derivatives function as peroxisome proliferator-activated receptor (PPAR) agonists, which are important for the treatment of type 2 diabetes and related metabolic disorders. For example, certain 4-benzylpyrrolidine-3-carboxylic acid derivatives have shown potent agonistic activity at PPARα and PPARγ, contributing to the restoration of glucose metabolism and improvement of dyslipidemia .

Antimicrobial Activity

Spiro-pyrrolidine compounds have demonstrated antibacterial activity against various human pathogens, including Vibrio cholerae, Proteus mirabilis, Micrococcus luteus, and Bacillus subtilis . The structural features of pyrrolidine, 1-(N-phenylalanyl)- might confer similar antimicrobial properties.

Structure-Activity Relationships

The biological activity of pyrrolidine derivatives is significantly influenced by their substitution pattern and stereochemistry. In the case of pyrrolidine, 1-(N-phenylalanyl)-, the presence of the phenylalanyl group introduces both steric and electronic factors that can affect the interaction with biological targets.

The aromatic side chain of phenylalanine can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which can enhance binding affinity to specific protein targets. Additionally, the amide bond linking the pyrrolidine and phenylalanyl components can serve as both a hydrogen bond donor and acceptor, further contributing to the potential for biological activity.

Comparative Analysis with Related Compounds

Comparison with N-Benzoyl Pyrrolidine

N-Benzoyl pyrrolidine (CAS: 3389-54-6), with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.227 g/mol, represents a simpler analog where the phenylalanyl group is replaced by a benzoyl group . This structural difference significantly impacts the three-dimensional arrangement and potential biological interactions of the compound.

Table 2: Comparison of Pyrrolidine, 1-(N-phenylalanyl)- with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesPotential Applications
Pyrrolidine, 1-(N-phenylalanyl)-C₁₃H₁₆N₂O~216 g/molPyrrolidine ring with phenylalanyl groupCNS disorders, metabolic diseases, antimicrobial
N-Benzoyl PyrrolidineC₁₁H₁₃NO175.227 g/molPyrrolidine ring with benzoyl groupSynthetic intermediate, pharmacological applications
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-oneC₁₃H₁₅NO201.2643 g/molPyrrolidine with cinnamoyl groupPotential pharmacological applications

While N-benzoyl pyrrolidine lacks the stereogenic center and additional amino functionality present in pyrrolidine, 1-(N-phenylalanyl)-, it shares the basic amide connectivity to the pyrrolidine nitrogen. This similarity allows for comparisons in terms of basic reactivity and physical properties, although the biological profiles are expected to differ significantly.

Comparison with (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one

This compound, also known as cinnamopyrrolidide, lacks the amino acid character of pyrrolidine, 1-(N-phenylalanyl)-, but retains the basic pyrrolidine amide structural motif. The comparison between these compounds highlights how subtle structural modifications can significantly impact the physicochemical and potentially biological properties of pyrrolidine derivatives.

Current Research Trends and Future Directions

Medicinal Chemistry Applications

The versatility of the pyrrolidine scaffold continues to attract significant interest in medicinal chemistry. Current research focuses on exploring novel pyrrolidine derivatives with enhanced biological activities and improved pharmacokinetic profiles.

The incorporation of amino acid components, such as phenylalanine, into the pyrrolidine scaffold represents a promising approach for the development of peptidomimetic compounds that can target specific biological receptors while potentially overcoming the limitations associated with conventional peptides, such as poor bioavailability and metabolic instability.

Synthetic Methodology Development

The development of efficient and stereoselective methods for the synthesis of functionalized pyrrolidines remains an active area of research. Recent advances include the application of catalytic asymmetric reactions, multicomponent processes, and flow chemistry techniques for the preparation of structurally diverse pyrrolidine derivatives.

These methodological innovations provide synthetic chemists with powerful tools for the preparation of complex pyrrolidine structures, including those featuring amino acid components such as phenylalanyl groups.

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